molecular formula C13H13NO B1344204 3-(1-Naphthyloxy)azetidine CAS No. 782433-54-9

3-(1-Naphthyloxy)azetidine

Cat. No.: B1344204
CAS No.: 782433-54-9
M. Wt: 199.25 g/mol
InChI Key: FDAXLMTUXIJIFR-UHFFFAOYSA-N
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Description

3-(1-Naphthyloxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthyloxy group in this compound adds to its chemical diversity and potential reactivity.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Naphthyloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Naphthyloxy)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines while maintaining unique reactivity under appropriate conditions . This reactivity allows it to participate in various chemical and biological processes, potentially leading to therapeutic effects.

Properties

IUPAC Name

3-naphthalen-1-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAXLMTUXIJIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625714
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782433-54-9
Record name 3-[(Naphthalen-1-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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